3,8-Diazabicyclo[3.2.1]octane dihydrochloride

delta opioid receptor SNC80 analgesic

3,8-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 90673-35-1) is the dihydrochloride salt of a bridged bicyclic diamine bearing nitrogen atoms at positions 3 and 8 of the [3.2.1] scaffold. With molecular formula C₆H₁₄Cl₂N₂ and molecular weight 185.09 g/mol, it is supplied as a solid with typical purity specifications of 95–97%.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
CAS No. 90673-35-1
Cat. No. B1358742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diazabicyclo[3.2.1]octane dihydrochloride
CAS90673-35-1
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESC1CC2CNCC1N2.Cl.Cl
InChIInChI=1S/C6H12N2.2ClH/c1-2-6-4-7-3-5(1)8-6;;/h5-8H,1-4H2;2*1H
InChIKeyQQZDECZROKFYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Diazabicyclo[3.2.1]octane Dihydrochloride (CAS 90673-35-1): Bicyclic Diamine Scaffold for Opioid, nAChR, and DAT-Targeted Drug Discovery


3,8-Diazabicyclo[3.2.1]octane dihydrochloride (CAS 90673-35-1) is the dihydrochloride salt of a bridged bicyclic diamine bearing nitrogen atoms at positions 3 and 8 of the [3.2.1] scaffold. With molecular formula C₆H₁₄Cl₂N₂ and molecular weight 185.09 g/mol, it is supplied as a solid with typical purity specifications of 95–97% . The free base (C₆H₁₂N₂, MW 112.17) serves as a conformationally constrained bicyclic homologue of piperazine, wherein the endoethylenic bridge rigidifies the N–N distance and spatial orientation. This scaffold has been exploited as a core motif in multiple target classes including μ- and δ-opioid receptors, nicotinic acetylcholine receptors (nAChRs), and the dopamine transporter (DAT) [1].

Why 3,8-Diazabicyclo[3.2.1]octane Dihydrochloride Cannot Be Substituted by Piperazine or Other Diazabicycloalkane Homologues


The 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold is not a generic piperazine replacement. Multiple independent studies demonstrate that removal or alteration of the endoethylenic bridge—whether by ring-opening to monocyclic piperazines or by changing ring size to other diazabicycloalkanes—abolishes or substantially degrades target affinity. Monocyclic piperazine and trimethylpiperazine analogues of potent μ-opioid DBO agonists exhibit a near-complete loss of μ-receptor binding affinity [1]. Similarly, systematic variation among 3,6-diazabicyclo[3.1.1]heptane, 3,8-DBO, 3,9-diazabicyclo[3.3.1]nonane (DBN), and larger homologues reveals that the two-carbon bridge of DBO occupies a distinct affinity–selectivity optimum at δ-opioid receptors that neither smaller nor larger bridges replicate [2]. These findings establish that the [3.2.1] bridge geometry is a pharmacophoric determinant, not an interchangeable structural feature.

Quantitative Differentiation Evidence for 3,8-Diazabicyclo[3.2.1]octane Dihydrochloride Against Key Comparators


δ-Opioid Receptor Affinity and Selectivity: 3,8-DBO Outperforms the Piperazine-Based Reference Agonist SNC80

In a head-to-head comparison of five diazabicycloalkane cores bearing identical N-substituents, the 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated improved δ-opioid receptor affinity and selectivity relative to the piperazine-based reference agonist SNC80 [1]. All diazabicycloalkane compounds (including 3,6-diazabicyclo[3.1.1]heptane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores) exhibited δ Ki values in the range 0.34–9.1 nM, yet only the 3,8-DBO scaffold achieved the combination of high δ affinity and δ-over-μ/κ selectivity that surpasses SNC80 [1].

delta opioid receptor SNC80 analgesic scaffold hopping G-protein coupled receptor

μ-Opioid Receptor Affinity: 3,8-DBO vs 3,9-DBN Homologue – Bridge Length Tunes Affinity by up to 4.2-Fold

Direct homologation of the 3,8-DBO scaffold to 3,9-diazabicyclo[3.3.1]nonane (DBN, one additional bridge carbon) produces measurable shifts in μ-opioid receptor affinity. The parent DBO-I compound 3-(cinnamyl)-8-propionyl-3,8-DBO (1a) exhibits Ki(μ) = 55.2 nM, while its reverted isomer DBO-II (2a) shows Ki(μ) = 160 nM [1]. In the homologous DBN series, the corresponding parent compounds 1a and 2a display Ki(μ) = 29 nM and 13 nM, respectively—representing a 1.9-fold improvement for the series 1 orientation but a 12.3-fold improvement for the series 2 (reverted) orientation upon bridge expansion [2]. This demonstrates that bridge geometry is not a passive scaffold feature but actively modulates receptor affinity in an orientation-dependent manner.

mu opioid receptor 3,9-diazabicyclo[3.3.1]nonane DBO analgesic structure-affinity relationship

Dopamine Transporter (DAT) Inhibition: 3,8-DBO Scaffold Delivers Sub-Nanomolar Binding Affinity – Surpassing the More Rigid 3,6-Diazabicyclo[3.1.1]heptane

A direct scaffold-comparison study evaluated 3,8-DBO derivative 1 (bearing an N8-indol-2-ylmethyl group) against its 3,6-diazabicyclo[3.1.1]heptane analogue 2a. The 3,8-DBO lead compound 1 displayed DAT binding affinity of IC₅₀ = 1.4 ± 0.1 nM and dopamine uptake inhibition of IC₅₀ = 40 ± 7 nM in rat striatal synaptosomes [1]. Replacement of the 3,8-DBO core with the more rigid 3,6-diazabicyclo[3.1.1]heptane scaffold (compound 2a) resulted in a Ki of 5.5 nM for reuptake inhibition—approximately 3.9-fold weaker than the 3,8-DBO lead [1].

dopamine transporter DAT inhibitor cocaine analogue 3,6-diazabicyclo[3.1.1]heptane synaptosome

Scalable Synthesis: Kilogram-Ready Process with 42% Overall Yield in Five Steps Enables Procurement-Scale Research

A dedicated process chemistry study established an improved, scalable route to substituted 3,8-diazabicyclo[3.2.1]octane analogues, explicitly motivated by the need for kilogram quantities to support antitumor drug discovery [1]. The optimized sequence proceeds via reduction of N-benzyl-2,5-dicarbethoxypyrrolidine to the corresponding diol, Boc protection, mesylation, and cyclization with benzylamine, delivering the 3,8-DBO analogue 12 in a total yield of 42% over five steps [1]. This represents a meaningful improvement over earlier Cignarella procedures, which suffered from difficult isolation and unsatisfactory cyclization yields [1].

scalable synthesis process chemistry kilogram scale 3,8-diazabicyclo[3.2.1]octane antitumor

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Affinity: DBO-83 Derivative Binds with Ki = 4.1 nM, Enabling Analgesic Probe Development

The 3,8-DBO derivative 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (DBO-83, compound 1a), designed as a conformationally constrained epibatidine analogue, exhibits high-affinity binding to the α4β2 nAChR subtype with Ki = 4.1 ± 0.21 nM in rat cortical membrane radioligand binding assays using [³H]cytisine [1]. At a subcutaneous dose of 1 mg/kg in mice, 1a induced a significant increase in pain threshold lasting approximately 45 minutes in the hot plate assay, and at 20 mg/kg completely prevented abdominal constrictions [1]. Critically, functional activity studies across three cell lines confirmed that 1a was devoid of activity at the neuromuscular junction, distinguishing it from epibatidine's paralytic toxicity profile [1].

nicotinic acetylcholine receptor α4β2 nAChR epibatidine analogue DBO-83 antinociceptive

Recommended Procurement and Application Scenarios for 3,8-Diazabicyclo[3.2.1]octane Dihydrochloride (CAS 90673-35-1)


δ-Opioid Receptor Agonist Lead Optimization – Scaffold Hopping from Piperazine-Based SNC80

Medicinal chemistry teams seeking to replace the piperazine core of SNC80 with a conformationally constrained bicyclic scaffold should use 3,8-diazabicyclo[3.2.1]octane dihydrochloride as the starting material for N3/N8 functionalization. The 3,8-DBO core has demonstrated improved δ affinity and selectivity over the piperazine-based SNC80 chemotype in direct radioligand binding comparisons [1]. The dihydrochloride salt form offers convenient handling, weighing, and aqueous solubility for parallel synthesis workflows.

μ-Opioid Analgesic SAR – DBO Series Exploration with Defined Bridge-Dependent Affinity Tuning

For programs investigating μ-opioid receptor agonists, the 3,8-DBO scaffold provides a characterized affinity baseline: the parent 3-cinnamyl-8-propionyl derivative binds with Ki(μ) = 55.2 nM and exhibits in vivo analgesic ED₅₀ = 1.1 mg/kg [2]. The documented SAR showing that monocyclic piperazine analogues lose μ-affinity entirely—while DBN homologues shift affinity in an orientation-dependent manner—establishes the DBO core as essential for maintaining the pharmacophoric bridge geometry [2][3]. Procurement of the dihydrochloride enables systematic N3/N8 derivatization to explore this bridge-dependent affinity landscape.

Dopamine Transporter (DAT) Inhibitor Discovery – Sub-Nanomolar Affinity Scaffold for Cocaine Pharmacotherapy

The 3,8-DBO scaffold has been validated as a DAT inhibitor template with lead compound 1 achieving DAT binding IC₅₀ = 1.4 nM and DA reuptake inhibition IC₅₀ = 40 nM in synaptosomal assays [4]. The demonstrated superiority of the 3,8-DBO core over the more rigid 3,6-diazabicyclo[3.1.1]heptane scaffold (~3.9-fold potency advantage) supports its selection as the preferred bicyclic diamine for DAT-targeted programs [4]. The dihydrochloride salt is the ideal starting material for installing the N8-arylalkyl and N3-bis(4-fluorophenyl)methoxyethyl pharmacophoric elements.

Kilogram-Scale Process Development and Preclinical Candidate Supply

For organizations transitioning from hit-to-lead into preclinical development, the availability of a published scalable synthetic route (42% overall yield, 5 steps) [5] combined with commercial sourcing of the dihydrochloride at 95–97% purity provides a dual-path procurement strategy: purchase the core scaffold for initial SAR exploration, then implement the Teng process for in-house kilogram-scale production of advanced intermediates. The dihydrochloride's defined melting point (314–315 °C, decomposition) and available batch-specific QC documentation (NMR, HPLC, GC) support GLP-compliant material qualification.

Quote Request

Request a Quote for 3,8-Diazabicyclo[3.2.1]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.